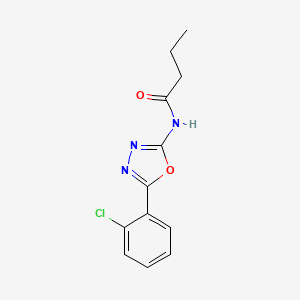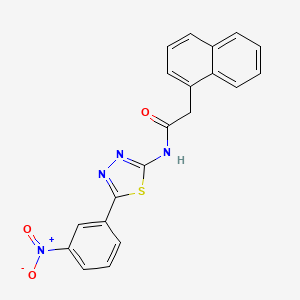
N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide, also known as MPTP, is a synthetic compound that has been extensively studied for its scientific research applications. MPTP is a thiazole derivative that has been used in the development of drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain, which is toxic to dopaminergic neurons. MPP+ selectively accumulates in dopaminergic neurons and inhibits mitochondrial respiration, leading to cell death.
Biochemical and Physiological Effects:
N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide-induced Parkinson's disease in animal models has been shown to replicate many of the biochemical and physiological features of the disease in humans. These include the loss of dopaminergic neurons in the substantia nigra, the formation of Lewy bodies, and the development of motor symptoms such as tremors and rigidity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide in animal models has several advantages, including the ability to replicate many of the features of Parkinson's disease in humans. However, there are also limitations to its use, including the fact that it only replicates a subset of the features of the disease and does not fully capture the progressive nature of the disease.
Direcciones Futuras
There are several future directions for the use of N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide in scientific research. One area of focus is the development of new treatments for Parkinson's disease based on the mechanisms of N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide-induced cell death. Another area of focus is the use of N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide in the study of other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease.
In conclusion, N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is a synthetic compound that has been extensively studied for its scientific research applications, particularly in the field of neuroscience. N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is commonly used to induce Parkinson's disease in animal models, which allows researchers to study the disease and develop potential treatments. While there are limitations to its use, N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide remains an important tool for studying Parkinson's disease and other neurodegenerative disorders.
Métodos De Síntesis
N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide can be synthesized using various methods, including the reaction of 2-(methylsulfanyl)pyridine-3-carboxylic acid with 4-methyl-5-phenyl-2-thiocyanatothiazole in the presence of a base. The resulting compound is then treated with acid to obtain N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been extensively studied for its scientific research applications, particularly in the field of neuroscience. N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is commonly used to induce Parkinson's disease in animal models, which allows researchers to study the disease and develop potential treatments. N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has also been used to study the role of mitochondria in the development of Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-11-14(12-7-4-3-5-8-12)23-17(19-11)20-15(21)13-9-6-10-18-16(13)22-2/h3-10H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTOESCWINWRRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(N=CC=C2)SC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Fluoro-2-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2792648.png)



![N-(2-methoxybenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2792655.png)
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-phenylpropyl)propanamide](/img/structure/B2792656.png)


![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2792660.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2792663.png)
